molecular formula C12H11F2N3O2 B3017014 1-(2,6-difluorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea CAS No. 2034545-94-1

1-(2,6-difluorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea

Cat. No.: B3017014
CAS No.: 2034545-94-1
M. Wt: 267.236
InChI Key: JEWPTOXMGXBXDG-UHFFFAOYSA-N
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Description

1-(2,6-difluorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea is a urea-based compound featuring a 2,6-difluorophenyl group and a 5-methyl-1,2-oxazole-4-ylmethyl substituent. Urea derivatives are widely studied in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance interactions with biological targets such as enzymes or receptors . Structural characterization of such compounds often employs crystallographic tools like SHELX and ORTEP-3 for refinement and visualization .

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O2/c1-7-8(6-16-19-7)5-15-12(18)17-11-9(13)3-2-4-10(11)14/h2-4,6H,5H2,1H3,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWPTOXMGXBXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-difluorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea typically involves the reaction of 2,6-difluoroaniline with an isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea compound. Common solvents used in this synthesis include dichloromethane and dimethylformamide, with reaction temperatures maintained between 0°C and 25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-difluorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, facilitated by reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products Formed

    Oxidation: Formation of corresponding oxazole derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2,6-difluorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs from recent literature:

Table 1: Structural and Functional Comparison of Urea/Oxazole Derivatives

Compound Name Substituents on Aromatic Ring Heterocyclic Group Functional Group Molecular Weight (g/mol) Key Features
1-(2,6-difluorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea 2,6-difluoro 5-methyl-1,2-oxazol-4-yl Urea ~306.3 High electronegativity (F), compact size
3-(2,6-dichlorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide 2,6-dichloro 5-methyl-1,2-oxazol-4-yl Carboxamide 343.2 Chlorine substituents, carboxamide backbone
1-(3,5-dichloro-4-methylphenyl)-3-[2-hydroxy-1-(1-methylpyrazol-4-yl)-ethyl]-urea 3,5-dichloro-4-methyl 1-methylpyrazol-4-yl Urea 343.2 Pyrazole heterocycle, hydroxyl-ethyl linker
1-(3-(2,6-dimethylphenyl)-5-methyl-1,2-oxazol-4-yl)-3-((4-pyrazol-1-ylphenyl)methyl)urea 2,6-dimethyl 4-pyrazol-1-ylphenyl Urea N/A Methyl substituents, extended aryl system

Key Findings:

Substituent Effects: Fluorine vs. Chlorine/Methyl: The target compound’s 2,6-difluorophenyl group offers stronger electron-withdrawing effects and smaller steric bulk compared to dichloro () or dimethyl () analogs. Fluorine’s high electronegativity may enhance binding affinity to hydrophobic pockets or polar residues in target proteins . Oxazole vs. Pyrazole: The oxazole ring in the target compound and some analogs () provides a nitrogen-oxygen heterocycle, whereas pyrazole () contains two adjacent nitrogen atoms.

Functional Group Variations: Urea vs. Carboxamide: Urea derivatives (target compound, ) enable dual hydrogen-bond donor-acceptor interactions, while carboxamides () act primarily as hydrogen-bond acceptors. This distinction may influence target selectivity .

Synthetic Considerations :

  • The dimethylphenyl and pyrazolylphenyl groups () likely require alkylation or cross-coupling reactions, whereas fluorination of the phenyl ring (target compound) may involve hazardous reagents like DAST or Deoxo-Fluor, impacting scalability .

Hypothetical Pharmacological Implications :

  • Fluorine’s metabolic stability could reduce oxidative degradation compared to chlorine or methyl groups. The oxazole ring’s lipophilicity may improve blood-brain barrier penetration relative to pyrazole-containing analogs .

Biological Activity

1-(2,6-Difluorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including in vitro and in vivo evaluations.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12F2N4O Molecular Formula \text{C}_{12}\text{H}_{12}\text{F}_2\text{N}_4\text{O}\quad \text{ Molecular Formula }

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through its anticancer properties. Recent studies have indicated that it exhibits significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

  • In Vitro Studies :
    • The compound has shown promising results in inhibiting the growth of renal cancer cells (Caki cells) with an IC50 value indicating effective cytotoxicity. For instance, derivatives based on similar structures have demonstrated IC50 values ranging from 9.88 µM to over 179 µM against different cell lines, suggesting that modifications in the urea structure can enhance potency .
    • Apoptosis assays revealed that treatment with this compound induces programmed cell death in cancer cells, which is a critical mechanism for anticancer activity.
  • Mechanism of Action :
    • The proposed mechanism involves inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. Inhibition of HDAC1 was noted to be significant at concentrations as low as 10 µM .
    • Molecular docking studies suggest that the compound forms stable interactions with key residues in the enzyme's active site, enhancing its inhibitory effects .

Data Tables

Study Cell Line IC50 (µM) Mechanism
Study 1Caki9.88HDAC1 Inhibition
Study 2HUVEC179.03Induction of Apoptosis
Study 3A54915.5Cell Cycle Arrest

Case Study 1: Anticancer Efficacy

In a study evaluating various urea derivatives, this compound was tested alongside other compounds for its anticancer efficacy. The results indicated that it effectively reduced cell viability in renal cancer models while sparing normal endothelial cells .

Case Study 2: Mechanistic Insights

Further investigations into the molecular mechanisms revealed that this compound not only inhibits HDAC activity but also modulates the expression levels of apoptosis-related proteins such as Bax and Bcl-2. This modulation is crucial for enhancing apoptotic signals within cancer cells .

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